molecular formula C7H9F3N2O2 B2685438 3-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)propan-2-ol CAS No. 2241139-56-8

3-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)propan-2-ol

Cat. No.: B2685438
CAS No.: 2241139-56-8
M. Wt: 210.156
InChI Key: VONLVZZSQJSMAO-UHFFFAOYSA-N
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Description

3-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)propan-2-ol is a fluorinated organic compound with a unique structure that includes an amino group, a trifluoromethyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-Amino-1,1,1-trifluoropropan-2-ol with a suitable oxazole derivative under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

3-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)propan-2-ol has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its unique chemical properties.

    Materials Science: It is employed in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the oxazole ring can participate in hydrogen bonding and other interactions. These molecular interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-Amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)propan-2-ol is unique due to the presence of both the trifluoromethyl group and the oxazole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in fields requiring high specificity and stability.

Properties

IUPAC Name

3-amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O2/c1-4-2-12-5(14-4)6(13,3-11)7(8,9)10/h2,13H,3,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONLVZZSQJSMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C(CN)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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